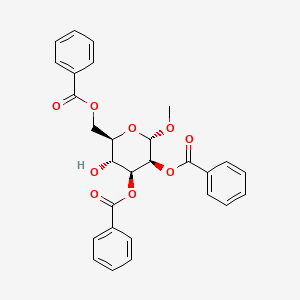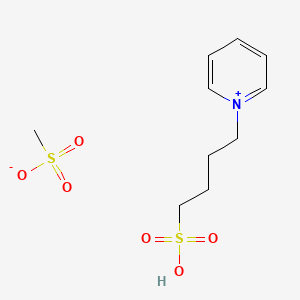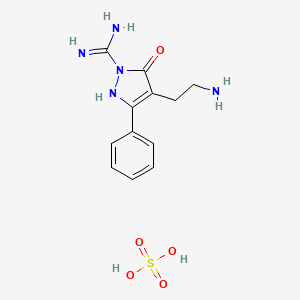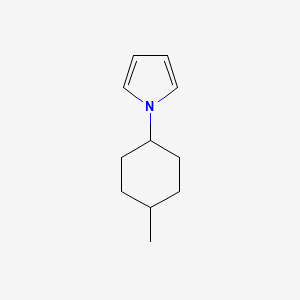
1-(4-methylcyclohexyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylcyclohexyl)-1H-pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methylcyclohexanone with ammonia or primary amines in the presence of a catalyst, such as an acid or base, to form the pyrrole ring. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalysts and reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methylcyclohexyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the pyrrole ring into a more saturated structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce various alkylated or arylated pyrroles.
Applications De Recherche Scientifique
1-(4-Methylcyclohexyl)-1H-pyrrole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(4-methylcyclohexyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(4-Methylcyclohexyl)-1H-imidazole: Another heterocyclic compound with a similar structure but different nitrogen atom arrangement.
1-(4-Methylcyclohexyl)-1H-pyrrolidine: A saturated analog of 1-(4-methylcyclohexyl)-1H-pyrrole with different chemical properties.
Uniqueness: this compound is unique due to its specific ring structure and the presence of the 4-methylcyclohexyl group
Propriétés
Formule moléculaire |
C11H17N |
|---|---|
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
1-(4-methylcyclohexyl)pyrrole |
InChI |
InChI=1S/C11H17N/c1-10-4-6-11(7-5-10)12-8-2-3-9-12/h2-3,8-11H,4-7H2,1H3 |
Clé InChI |
KXYVVUQWOPPZBW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)N2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



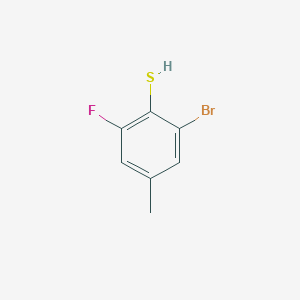
![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B15205112.png)
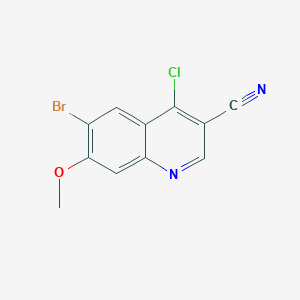
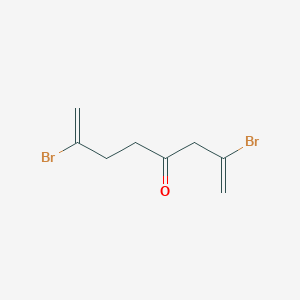

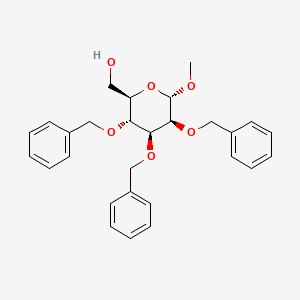
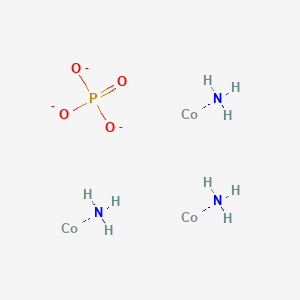
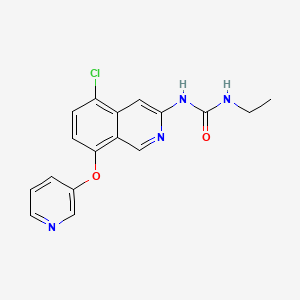
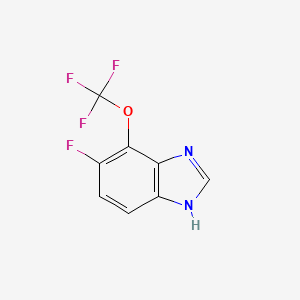
![(3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B15205160.png)
